
N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 2-thiophenecarbohydrazide. Schiff bases have been widely studied due to their diverse biological activities and their ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide is typically synthesized through a condensation reaction. The reaction involves mixing equimolar amounts of 4-methylbenzaldehyde and 2-thiophenecarbohydrazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-methylbenzaldehyde+2-thiophenecarbohydrazide→N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide+H2O
Industrial Production Methods
In an industrial setting, the synthesis of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its precursor amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the benzylidene group.
Reduction: The original amines, 4-methylbenzaldehyde, and 2-thiophenecarbohydrazide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals. These complexes have been studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that Schiff bases, including N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide, possess anti-inflammatory and anticancer properties. They are being investigated for their potential use in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by interacting with cellular DNA and proteins.
Comparison with Similar Compounds
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide can be compared with other Schiff bases and related compounds:
N’-(4-methylbenzylidene)-2-aminobenzohydrazide: Similar structure but with an aminobenzene ring instead of thiophene.
N’-(4-methylbenzylidene)-2-hydroxybenzohydrazide: Contains a hydroxyl group on the benzene ring.
N’-(4-methylbenzylidene)-2-phenylhydrazine-1-carbothioamide: Similar structure but with a phenyl group instead of thiophene.
The uniqueness of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide lies in its thiophene ring, which imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a potent bioactive compound.
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
GPBDMHOZKSIYPB-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11669120.png)
![N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B11669125.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11669133.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669140.png)
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11669146.png)
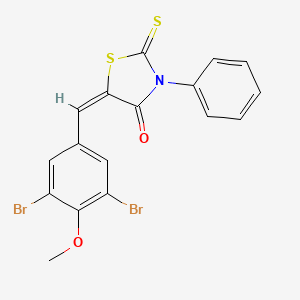
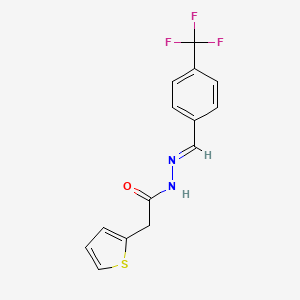
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11669156.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11669174.png)
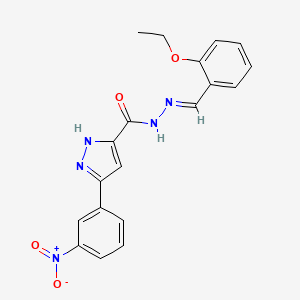
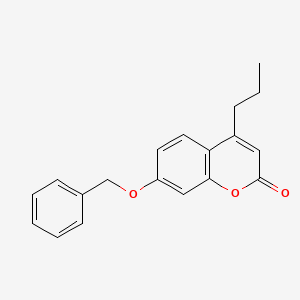
![(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669197.png)
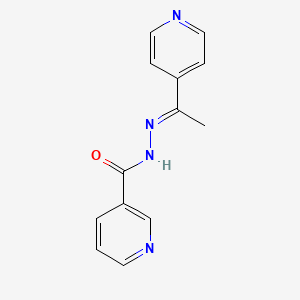
![N'-[(Z)-(2-Hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11669222.png)
